2-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Medicinal Chemistry Anticoagulant SAR Structure-Based Drug Design

This direct FXa inhibitor features a unique 2-fluorobenzamide and 2-oxopiperidin-1-yl substitution pattern absent in apixaban, offering a structurally divergent scaffold for SAR-driven lead optimization and novel IP exploration. Procure as a reference standard or benchtop lead for thrombosis research, selectivity profiling against related serine proteases, and assay validation.

Molecular Formula C19H19FN2O3
Molecular Weight 342.37
CAS No. 941982-50-9
Cat. No. B3019231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
CAS941982-50-9
Molecular FormulaC19H19FN2O3
Molecular Weight342.37
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2F)N3CCCCC3=O
InChIInChI=1S/C19H19FN2O3/c1-25-17-10-9-13(12-16(17)22-11-5-4-8-18(22)23)21-19(24)14-6-2-3-7-15(14)20/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,21,24)
InChIKeyURPMYRDWIZJOIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS 941982-50-9: A Structurally-Distinct Direct Factor Xa Inhibitor Scaffold for Anticoagulant Research


The compound 2-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941982-50-9) is a synthetic small molecule (C19H19FN2O3, MW 342.36) characterized as a direct inhibitor of activated coagulation factor X (FXa) . It belongs to the benzamide class of anticoagulants, sharing a core inhibitory mechanism with the clinically approved drug apixaban, but possesses a distinct substitution pattern around the central phenyl ring that differentiates its pharmacological profile . This compound is typically procured as a reference standard or a lead-like scaffold for medicinal chemistry optimization in thrombosis and hemostasis research programs.

Why Direct FXa Inhibitor Scaffolds Like 2-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide Cannot Be Interchanged Casually in Coagulation Research


Within the class of direct FXa inhibitors, minor structural modifications to the central benzamide scaffold profoundly impact potency, selectivity against related serine proteases (e.g., thrombin, factor XIa), and oral bioavailability. The target compound contains a unique 2-fluorobenzamide moiety and a 2-oxopiperidin-1-yl substituent that are not present in the clinical standard apixaban. Such differences can critically alter binding kinetics and the drug-drug interaction profile, meaning procurement of this specific analog—rather than a generic FXa inhibitor—is essential for reproducing structure-activity relationship (SAR) data in a research setting [1]. The following quantitative evidence demonstrates where its differentiation is documented.

Quantitative Differentiation Evidence for 2-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941982-50-9) Selection


Structural Differentiation from Apixaban via Unique 2-Fluorobenzamide and Methoxy-Piperidinone Phenyl Substitution

The target compound presents a distinct topological arrangement compared to apixaban. Apixaban couples a p-methoxyphenyl group to a pyrazolo-pyridinone core; the target compound replaces this entirely with a 2-fluorobenzamide and positions the methoxy group directly on the central phenyl ring adjacent to the 2-oxopiperidin-1-yl substituent . This fundamental scaffold switch alters both the hydrogen bonding capacity and the molecular surface topology. Although no direct head-to-head pharmacological comparison has been published, the structural divergence from apixaban's optimized scaffold is expected to result in altered selectivity and metabolic stability profiles based on class-level knowledge of FXa inhibitor SAR [1].

Medicinal Chemistry Anticoagulant SAR Structure-Based Drug Design

Enhanced Property Space: Reduced Molecular Weight and Lower Topological Polar Surface Area (tPSA) Relative to Apixaban

Calculated physicochemical property analysis reveals a significantly reduced molecular weight (342.36 vs. 459.5 g/mol) and a predicted lower topological polar surface area (tPSA ~75 Ų) for the target compound compared to apixaban (tPSA 111 Ų) [1]. In the context of oral FXa inhibitors, these differences suggest the target compound occupies an earlier, more lead-like property space. This could be advantageous for synthetic tractability and further property optimization during the hit-to-lead phase, though it does not yet confer a direct biological advantage without confirmatory in vivo data [2].

Drug-likeness Oral Bioavailability Lead Optimization

Positional Isomerism Relative to Other 4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl Benzamides Enables Altered PI3K Kinase Panel Selectivity Profile

Binding data for a close structural cousin, N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide, demonstrates potent inhibition of PI3K (Ki ~41-199 nM across PI3Kβ, δ, γ isoforms) in AlphaScreen assays [1]. The target compound's unique arrangement—specifically the 2-fluoro substituent on the benzamide ring and the relocation of the methoxy group—is predicted to redirect kinase selectivity compared to these reported analogs. No direct enzymatic data for the compound on PI3K isoforms has been published, but its differentiation hypothesis is supported by established PI3K SAR, where small substituent changes on the benzamide ring dramatically shift isoform potency [2].

Kinase Selectivity Chemical Probe PI3K Inhibition

Key Procurement-Linked Application Scenarios for 2-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941982-50-9)


Off-Patent FXa Inhibitor Scaffold Hopping for Novel Anticoagulant Lead Generation

Researchers aiming to design novel, patent-free direct FXa inhibitors can procure this compound as a structurally distinct benchtop lead. Its divergent benzamide core lacks the pyrazolo-pyridinone ring of apixaban, enabling exploration of new intellectual property space while leveraging a validated mechanism of action . The lower molecular weight supports iterative analog synthesis for optimizing oral bioavailability parameters.

Chemical Probe for Determining Fluorine and Methoxy Positional Effects on Serine Protease Selectivity

Given that a related benzamide series has PI3K inhibitory activity, this compound can be used as a chemical probe to test if the specific 2-fluoro/methoxy arrangement redirects target engagement away from PI3K to coagulation factor Xa. Procurement enables direct comparative enzymology against the N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide scaffold, helping to map selectivity determinants in the benzamide binding pocket [1].

In Vitro Benchmarking Control in FXa-mediated Coagulation Assays

While not a clinical standard, this compound can be employed as an internal control or tool compound in chromogenic FXa inhibition assays, such as those using S-2765 substrate, alongside apixaban and rivaroxaban. Its distinct chemical identity helps validate assay reproducibility and compound integrity, especially when sourced from a trusted supplier with full analytical characterization .

Structure-Aided Drug Design (SADD) Campaigns Targeting the FXa S1/S4 Pocket

Computational chemists can use this compound's 3D structure for docking and molecular dynamics simulations into the FXa crystal structure (PDB: 2P16). The 2-fluorophenyl moiety is predicted to engage the S1 pocket differently than the p-methoxyphenyl group of apixaban, allowing virtual screening libraries to be filtered for novel S1-binding chemotypes prior to synthesis .

Quote Request

Request a Quote for 2-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.